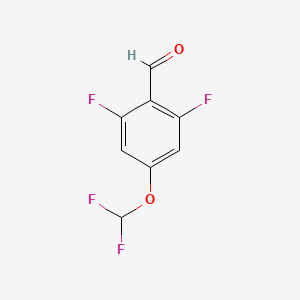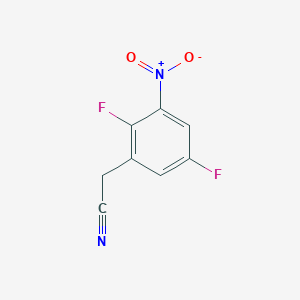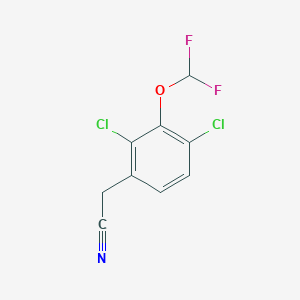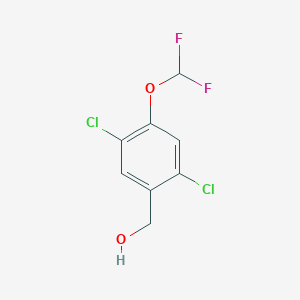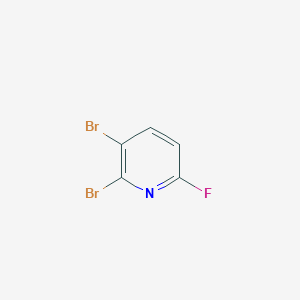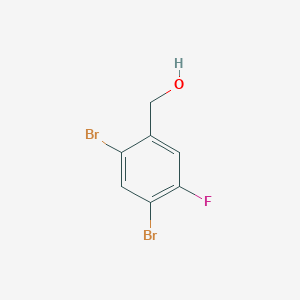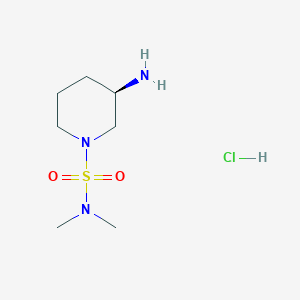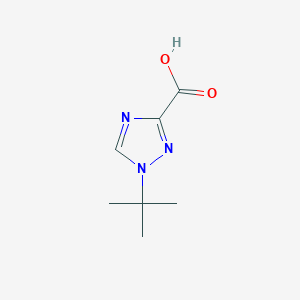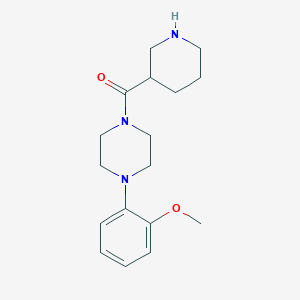
1-(2-Methoxyphenyl)-4-(piperidine-3-carbonyl)piperazine
説明
1-(2-Methoxyphenyl)-4-(piperidine-3-carbonyl)piperazine (MPPCP) is a synthetic piperazine derivative that has been studied for its potential therapeutic applications. It is a relatively new compound, first synthesized in 2016, and has been studied for its potential applications in treating various disorders, including depression, anxiety, schizophrenia, and Parkinson’s disease.
科学的研究の応用
1. Serotonin Receptor Antagonism
1-(2-Methoxyphenyl)-4-(piperidine-3-carbonyl)piperazine, as part of its analogues, has been studied for its potential as a serotonin antagonist. One study found that an analogue of this compound, NAN-190, shows high affinity for 5-HT1A serotonin receptors. The research aimed to achieve improved selectivity for 5-HT1A receptors over alpha 1-adrenergic receptors through structural modifications. Some derivatives were found to have enhanced selectivity and affinity, indicating the potential of these analogues in targeting serotonin receptors (Raghupathi et al., 1991).
2. Dopaminergic Ligand Properties
Another research avenue has explored the compound's derivatives as dopaminergic ligands. A study synthesized and evaluated new derivatives for their affinity towards the dopamine D2 receptor. The compounds were assessed in vitro, and the results indicated potential applications in mapping the D2 receptor binding site, with some derivatives showing significant affinity (Penjišević et al., 2016).
3. Positron Emission Tomography (PET) Imaging
Compounds including this compound have been utilized in PET imaging studies. For instance, [18F]p-MPPF, a derivative, has been used to study serotonergic neurotransmission. The research summarized the development, radiochemistry, animal studies, and human data concerning this compound, highlighting its role in advancing PET imaging technology (Plenevaux et al., 2000).
4. Antibacterial Properties
A study demonstrated the antibacterial potential of a related compound, 3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-4-yl biphenyl-4-carboxylate (C10). It was found to selectively kill bacterial persisters, a type of bacteria that can tolerate antibiotic treatment, without affecting normal antibiotic-sensitive cells. This research opened avenues for addressing antibiotic resistance (Kim et al., 2011).
5. HIV-1 Reverse Transcriptase Inhibition
In the context of HIV research, analogues of this compound were explored for their inhibitory effects on HIV-1 reverse transcriptase. One study synthesized various analogues and evaluated them for their potential as non-nucleoside HIV-1 reverse transcriptase inhibitors, contributing to the search for new HIV therapies (Romero et al., 1994).
特性
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-piperidin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-22-16-7-3-2-6-15(16)19-9-11-20(12-10-19)17(21)14-5-4-8-18-13-14/h2-3,6-7,14,18H,4-5,8-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KINZFJWGLWQAJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3CCCNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



